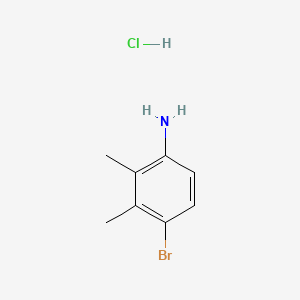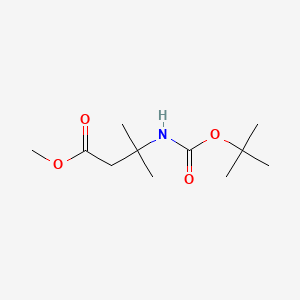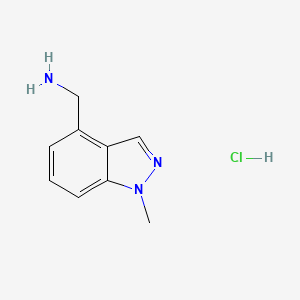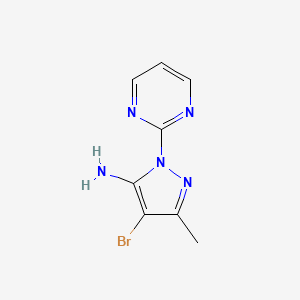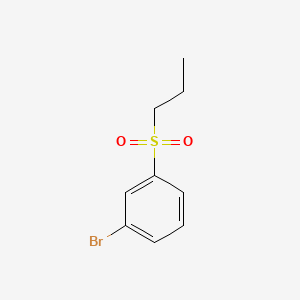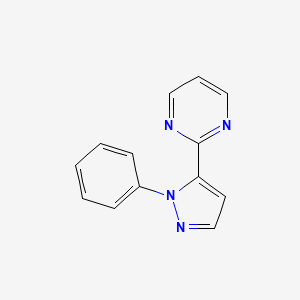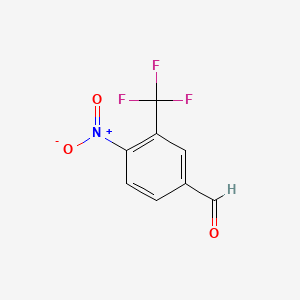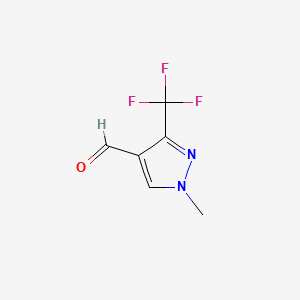
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis
The molecular structure of related compounds has been reported. For example, the InChI code for “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” is1S/C6H8F3N3/c1-12-3-4 (2-10)5 (11-12)6 (7,8)9/h3H,2,10H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Application 1: Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: The compound “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is used in the synthesis of functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles . These derivatives are significant in both agrochemicals and pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This is followed by functionalization of the 5-position through lithiation in flow followed by trapping in batch with a series of electrophiles . Control of the concentration in flow is important to avoid precipitation .
- Results or Outcomes: The process results in the efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole . The yield of the reaction is reported to be 77% .
Application 2: Antifungal Activity
- Specific Scientific Field: Biochemistry
- Summary of the Application: This compound is used in the synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which have shown antifungal activity .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of the parent compound with various substituted pyridinyl groups . The resulting compounds were then tested for their antifungal activity against three kinds of phytopathogenic fungi .
- Results or Outcomes: Some of the synthesized compounds exhibited moderate antifungal activities. In particular, compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .
Application 3: Synthesis of Bioactive Small Molecules
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: This compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are bioactive small molecules, although the specific results or outcomes are not detailed in the source .
Application 4: Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: This compound is used in the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity .
- Methods of Application or Experimental Procedures: The method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate and methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
- Results or Outcomes: The method results in the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity .
Application 5: Synthesis of Various Bioactive Small Molecules
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: This compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are bioactive small molecules, although the specific results or outcomes are not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEXGLZIJJETOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

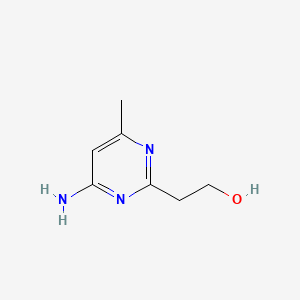
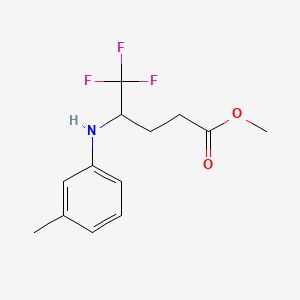
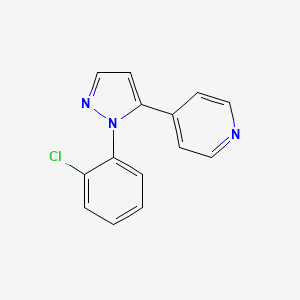

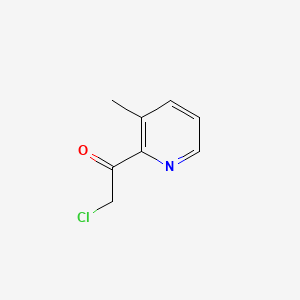
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)
